molecular formula C6H5N3O B6295020 Pyrazolo[1,5-b]pyridazin-6-ol CAS No. 2411637-09-5

Pyrazolo[1,5-b]pyridazin-6-ol

Cat. No.: B6295020
CAS No.: 2411637-09-5
M. Wt: 135.12 g/mol
InChI Key: NYPAAZQTSQHTOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo[1,5-b]pyridazin-6-ol is a chemical building block and scaffold of high interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. The pyrazolo[1,5-b]pyridazine core has been identified as a promising chemotype for novel therapeutic agents, with one key application being in the treatment of Human African Trypanosomiasis (HAT), also known as sleeping sickness . From a high-throughput screen, this scaffold was selected for optimization against Trypanosoma brucei , the parasite responsible for HAT, with research efforts focused on improving its selectivity over human kinases and its drug-like properties, including CNS penetration which is crucial for treating the late-stage disease . While the precise mechanism of action for this compound may be multi-targeted, research on analogous compounds suggests activity against parasitic kinases . The presence of the hydroxy group at the 6-position offers a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships and fine-tune the compound's physicochemical properties, solubility, and potency. This compound is intended for research purposes as a key intermediate in the synthesis of more complex molecules for biological evaluation. Please note: This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7H-pyrazolo[1,5-b]pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-2-1-5-3-4-7-9(5)8-6/h1-4H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPAAZQTSQHTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN2C1=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pyrazolo 1,5 B Pyridazin 6 Ol and Its Derivatives

Strategies for Constructing the Pyrazolo[1,5-b]pyridazine (B1603340) Ring System

The formation of the pyrazolo[1,5-b]pyridazine core relies on chemical reactions that efficiently build the fused pyrazole (B372694) and pyridazine (B1198779) rings. These methods are designed to be regioselective and yield the desired products in moderate to good yields.

Cycloaddition reactions are powerful tools in heterocyclic synthesis, enabling the construction of cyclic structures in a single step. For the pyrazolo[1,5-b]pyridazine system, [3+2] cycloaddition reactions are particularly prominent, involving the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

The oxidative [3+2] cycloaddition is a common method for synthesizing pyrazolo[1,5-a]pyridine derivatives, and the principles are applicable to the pyridazine system. nih.govmdpi.com This approach typically involves the reaction of N-aminopyridazinium ylides (as the 1,3-dipole, generated in situ) with various dipolarophiles like alkynes or alkenes. nih.govorganic-chemistry.org The initial cycloaddition leads to a dihydropyrazolo[1,5-b]pyridazine intermediate, which is subsequently oxidized to the aromatic pyrazolo[1,5-b]pyridazine product. nih.gov

The oxidation can be achieved under various conditions, such as exposure to atmospheric oxygen or the use of a specific oxidizing agent. nih.govgoogle.com For instance, the cycloaddition of pyridazinium ylides can yield dihydro intermediates that undergo oxidative dehydrogenation under atmospheric conditions to afford the final aromatic products in moderate yields (40–52%). nih.gov In some cases, the reaction can be promoted by catalysts; for example, the synthesis of pyrazolo[1,5-a]pyridine-3-ylphosphonates via oxidative [3+2] cycloaddition was achieved with moderate yields in the presence of 10 mol% Fe(NO₃)₃·9H₂O. nih.gov A patent also describes an oxidation step to form the final pyrazolo[1,5-b]pyridazine derivative that can be effected in the presence of a catalyst, such as activated carbon, or an oxidizing agent like air or iodine. google.com

Table 1: Examples of Oxidative [3+2] Cycloaddition for Fused Pyrazole Systems

1,3-Dipole Precursor Dipolarophile Catalyst/Oxidant Product Type Yield Reference
Pyridazinium salts Ethyl propiolate Triethylamine (base), Air (oxidant) Pyrrolo[1,2-b]pyridazine 40-52% nih.gov
N-Aminopyridinium salts 2-Aliphatic/Aryl acetylenes Fe(NO₃)₃·9H₂O Pyrazolo[1,5-a]pyridine Moderate nih.gov

1,3-Dipolar cycloaddition is a cornerstone for the synthesis of five-membered heterocyclic rings and is widely applied to the construction of the pyrazolo[1,5-b]pyridazine system. nih.gov This reaction involves the addition of a 1,3-dipole to a dipolarophile. nih.gov A variety of 1,3-dipoles, such as nitrile imines and azomethine imines, can be employed. nih.govorganic-chemistry.org

Nitrile imines, typically generated in situ from hydrazonoyl chlorides, react with suitable dipolarophiles to form the pyrazole ring. nih.gov For instance, the cycloaddition of nitrile imines with bis(enaminones) followed by cyclocondensation with hydrazine hydrate has been used to synthesize bis-pyrazolo[3,4-d]pyridazines. nih.gov Another effective strategy is the reaction of mesoionic 1,3-oxazole-5-ones (münchnones) with acetylenic dipolarophiles. nih.gov The reaction between bicyclic oxazolo-pyridazinone münchnones and esters of propiolic acid proceeds regioselectively to yield pyrrolo[1,2-b]pyridazine derivatives after the elimination of carbon dioxide from a tricyclic intermediate. nih.gov

The cycloaddition of pyridine (B92270) N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine, provides a concise route to 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones, demonstrating the utility of this approach for creating complex derivatives. rsc.org

Table 2: 1,3-Dipolar Cycloaddition Reaction Examples

1,3-Dipole Dipolarophile Product Reference
Nitrile imines (from hydrazonoyl chlorides) Bis(enaminones) Bis(pyrazoles) nih.gov
Bicyclic oxazolo-pyridazinone münchnones Methyl or Ethyl propiolate Pyrrolo[1,2-b]pyridazines nih.gov
Pyridine N-imine 6-Alkyl-4-oxohex-5-ynoates Pyrazolo[1,5-a]pyridines rsc.org

The Huisgen [3+2] dipolar cycloaddition, discovered in the 1960s, is the archetypal 1,3-dipolar cycloaddition, involving the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocycle. nih.gov The reaction is often concerted and highly regioselective. nih.gov Variants of this reaction often involve modifying the dipole, the dipolarophile, or employing catalysts to control reactivity and selectivity.

While the term often refers to the classic thermal reaction, modern variants include copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." Although CuAAC is primarily used for synthesizing 1,2,3-triazoles, the underlying principle of using metal catalysts to facilitate cycloadditions extends to other systems. For instance, copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates has been used to produce substituted pyrazoles. organic-chemistry.org The cycloaddition of Huisgen 1,4-dipoles, generated from pyridine and dimethyl acetylenedicarboxylate, with 1H-pyrrole-2,3-diones represents a [4+2] cycloaddition variant. rsc.org

In the context of pyrazolo[1,5-b]pyridazines, variants focus on the in situ generation of reactive 1,3-dipoles, such as pyridazinium ylides or nitrile imines, and their subsequent regioselective reaction with functionalized dipolarophiles under thermal or microwave-assisted conditions. nih.gov

Metal catalysis offers efficient and selective methods for constructing complex heterocyclic frameworks. These reactions often proceed under mild conditions with high functional group tolerance, making them valuable tools for the synthesis of pyrazolo[1,5-b]pyridazine derivatives.

Palladium catalysts are exceptionally versatile in organic synthesis, facilitating a wide range of transformations, including cross-coupling and cyclization reactions. divyarasayan.org An efficient method for the synthesis of pyrazole-fused heterocycles, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, involves the palladium-catalyzed reaction of β-halovinyl/aryl aldehydes with aminopyrazoles under microwave irradiation. rsc.org This methodology highlights the potential for intramolecular cyclization and C-H activation as a route to fused pyrazole systems.

A patent discloses a process for preparing 2,3-disubstituted pyrazolo[1,5-b]pyridazine derivatives which involves an oxidation step of a dihydropyrazolo[1,5-b]pyridazine precursor. This oxidation can be catalyzed by a transition metal catalyst, specifically mentioning palladium on activated carbon, which facilitates the dehydrogenation to the final aromatic product. google.com

Furthermore, palladium-catalyzed intramolecular dehydrogenative coupling has been developed for the synthesis of fused pyrazolo[1,5-a]pyrimidines, demonstrating a practical approach to these biologically important heterocycles from readily available substrates under mild conditions. acs.org Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, have also been employed to introduce substituents onto pre-formed pyrazolo-fused heterocyclic cores, showcasing the utility of palladium catalysis in the derivatization of these scaffolds. researchgate.net

Table 3: Palladium-Mediated Reactions for Fused Pyrazole Synthesis

Reaction Type Substrates Catalyst System Product Type Reference
Cyclization/Condensation β-Halovinyl aldehydes, 5-Aminopyrazoles Pd(OAc)₂, PPh₃, K₂CO₃ Pyrazolo[1,5-a]pyrimidines rsc.org
Oxidative Dehydrogenation Dihydropyrazolo[1,5-b]pyridazine Palladium on activated carbon Pyrazolo[1,5-b]pyridazine google.com
Intramolecular Dehydrogenative Coupling Substituted pyrimidines Palladium catalyst Fused Pyrazolo[1,5-a]pyrimidines acs.org

Metal-Catalyzed Synthetic Routes for Pyrazolo[1,5-b]pyridazines

Copper-Catalyzed Transformations

Copper-catalyzed reactions have emerged as a versatile tool in the synthesis of nitrogen-containing heterocycles, including pyrazole derivatives. One significant application is the in-situ formation of hydrazine precursors, which can be challenging to synthesize and handle directly. nih.govbeilstein-journals.org A notable method involves the coupling of arylboronic acids with Boc-protected diimide under copper catalysis to generate the hydrazine precursor. nih.govbeilstein-journals.org This intermediate can then undergo a one-pot cyclocondensation with 1,3-dicarbonyl compounds to yield N-substituted pyrazoles. nih.govbeilstein-journals.org This approach is valued for its ability to introduce a wide variety of functional groups at the N1 position of the pyrazole ring. nih.govbeilstein-journals.org

Furthermore, copper catalysis is instrumental in the dimerization of 5-aminopyrazoles, which can lead to the formation of pyrazole-fused pyridazine systems through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com Microwave-assisted, copper-catalyzed click chemistry has also been effectively used to synthesize triazole-linked glycohybrids of pyrazolo[1,5-a]pyrimidines, demonstrating the broad utility of copper catalysts in creating complex heterocyclic architectures. nih.govnih.gov

Table 1: Examples of Copper-Catalyzed Reactions in Pyrazole Synthesis

Reactant 1 Reactant 2 Catalyst Product Type Reference
Arylboronic Acid Boc-protected diimide / 1,3-Dicarbonyl Copper N-Aryl Pyrazole nih.govbeilstein-journals.org
5-Aminopyrazole 5-Aminopyrazole Copper Dipyrazolo[3,4-c:4',3'-e]pyridazine mdpi.com

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single synthetic operation, offer an efficient and atom-economical pathway to complex molecules like pyrazole derivatives. mdpi.com These strategies are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds. mdpi.comrsc.org

Several MCRs have been developed for the synthesis of the pyrazole core. A common approach involves the reaction of hydrazines, 1,3-dicarbonyl compounds, and another component, such as an aldehyde or a source of selenium or sulfur, to introduce additional functionality in a single step. rsc.org For instance, a one-pot, three-component reaction of aldehydes, ketones, and hydrazines can produce pyrazolines, which are then oxidized to pyrazoles. rsc.org Another example is the synthesis of alkylseleno-substituted pyrazoles from hydrazines, 1,3-dicarbonyl compounds, and diorganyl selenides. rsc.org Molecular iodine has been reported as an effective and environmentally friendly catalyst for MCRs leading to complex fused heterocyclic systems containing a pyrazole ring. rsc.org

Table 2: Selected Multicomponent Reactions for Pyrazole Synthesis

Components Catalyst/Promoter Product Type Reference
Hydrazines, 1,3-Dicarbonyl compounds, Diorganyl selenides Oxone Alkylseleno-substituted pyrazole rsc.org
Sulfonyl hydrazines, 1,3-Dicarbonyl compounds, Sodium sulfite Molecular Iodine / K₂HPO₄·3H₂O Sulfonated pyrazole rsc.org

Cyclocondensation Reactions Utilizing Specific Precursors

Cyclocondensation represents one of the most fundamental and widely used strategies for constructing the pyrazole ring system. mdpi.com These reactions typically involve the formation of the heterocyclic ring through the reaction of two precursor molecules with the elimination of a small molecule, such as water. mdpi.comnih.gov

The Knorr pyrazole synthesis, first reported in 1883, is the archetypal cyclocondensation reaction for forming pyrazoles. mdpi.com It involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. rsc.orgmdpi.com This method is straightforward and efficient for producing polysubstituted pyrazoles. mdpi.com The reaction mechanism involves the initial formation of an imine (or enamine) intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. mdpi.com A key challenge in this synthesis, when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the potential formation of two regioisomers. nih.govbeilstein-journals.org The reaction often requires a catalyst, with both Lewis acids like lithium perchlorate and Brønsted acids being employed to facilitate the condensation. mdpi.com

β-Enaminones serve as versatile precursors and are considered synthetic equivalents to 1,3-dicarbonyl compounds in pyrazole synthesis. nih.govbeilstein-journals.orgmdpi.com They can be generated in situ from the condensation of 1,3-dicarbonyls with dimethylformamide-dimethylacetal (DMF-DMA). nih.govbeilstein-journals.org The subsequent reaction of these β-enaminones with hydrazines leads to the formation of the pyrazole ring. nih.govbeilstein-journals.org This approach offers an alternative pathway that can influence the regioselectivity of the final product. mdpi.com The reaction proceeds via nucleophilic attack of the hydrazine on the enaminone, followed by cyclization and elimination. researchgate.net Recently, a one-pot cyclization methodology was developed utilizing amino pyrazoles and enaminones to synthesize pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov

The intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with dipolarophiles like alkenes or alkynes is a primary and highly effective method for synthesizing the pyrazolo[1,5-a]pyridine core structure. nih.gov N-iminopyridinium ylides are stable 1,3-dipoles that react readily with electron-deficient alkynes. researchgate.netresearchgate.net The reaction involves the concerted or stepwise addition of the ylide to the dipolarophile, leading to a dihydropyrazolo[1,5-a]pyridine intermediate, which then aromatizes to the final product. researchgate.net This methodology provides a direct route to the fused bicyclic system and allows for the introduction of substituents on both the pyrazole and pyridine rings by varying the starting ylide and alkyne. rsc.org These ylides can also undergo cobalt-catalyzed annulation with internal alkynes, where the pyridine moiety acts as an internal oxidant and is cleaved during the reaction. rsc.org

Cross-Dehydrogenative Coupling (CDC) Reactions

Cross-dehydrogenative coupling (CDC) reactions represent a powerful and atom-economical strategy for forming C-C or C-N bonds directly from two C-H or C-H and N-H bonds, respectively, typically with the aid of an oxidant. nih.govacs.org This approach avoids the need for pre-functionalized starting materials, making it an efficient and "green" synthetic tool.

An effective CDC method for the synthesis of pyrazolo[1,5-a]pyridines involves the reaction of N-amino-2-iminopyridines with β-dicarbonyl compounds. nih.govacs.org This reaction is promoted by acetic acid and uses molecular oxygen as a green oxidant. nih.govacs.org The proposed mechanism involves the activation of the N-amino-2-iminopyridine by acetic acid, followed by nucleophilic addition of the enol form of the β-dicarbonyl substrate. The resulting adduct undergoes oxidative dehydrogenation with O₂, followed by cyclization and dehydration to yield the final pyrazolo[1,5-a]pyridine product. acs.org Additionally, palladium-catalyzed intramolecular CDC has been utilized to synthesize fused pyrazolo[1,5-a]pyrimidines. acs.org

Table 3: Summary of Synthetic Methodologies

Methodology Precursors Key Features Reference
Copper-Catalyzed Transformation Arylboronic acids, Boc-protected diimide In-situ generation of hydrazine precursors nih.govbeilstein-journals.org
Multicomponent Reaction (MCR) Hydrazines, 1,3-dicarbonyls, Aldehydes, etc. High efficiency and diversity generation mdpi.comrsc.org
Condensation (Knorr Synthesis) Hydrazine derivatives, 1,3-Dicarbonyl compounds Classic, robust method; potential for regioisomers mdpi.com
β-Enaminone Reaction Hydrazines, β-Enaminones Alternative to 1,3-dicarbonyls; can alter regioselectivity nih.govresearchgate.net
N-Iminopyridinium Ylide Cycloaddition N-Iminopyridinium ylides, Alkynes/Alkenes Direct route to the fused pyrazolo[1,5-a]pyridine core nih.gov

Functionalization and Derivatization of the Pyrazolo[1,5-b]pyridazine Core

The ability to introduce a variety of functional groups onto the pyrazolo[1,5-b]pyridazine nucleus is essential for modulating its physicochemical and biological properties. A range of techniques have been explored to achieve this, from regioselective modifications to the introduction of substituents at specific positions.

The regioselective functionalization of the pyrazolo[1,5-b]pyridazine scaffold is a key challenge in the synthesis of its derivatives. The electronic properties of the fused ring system dictate the reactivity of different positions. For the closely related pyrazolo[1,5-a]pyrimidine system, it has been demonstrated that the regioselectivity of reactions such as palladium-catalyzed cross-coupling is dependent on the electronic nature of the coupling partners. For instance, electron-deficient aryl bromides tend to react at the nucleophilic C3 position of the pyrazole ring, while electron-rich aryl bromides favor the more electrophilic C7 position of the pyrimidine (B1678525) ring.

In the context of pyrazolo[1,5-b]pyridazines, similar principles of regioselectivity are expected to apply. The pyrazole ring is generally more electron-rich and thus more susceptible to electrophilic attack, while the pyridazine ring is electron-deficient and prone to nucleophilic attack. Directed metalation strategies, which have been successfully employed for the regioselective functionalization of the pyrazolo[1,5-a]pyridine scaffold using magnesium- and zinc-based reagents, could also be a viable approach for the pyrazolo[1,5-b]pyridazine core. nih.gov

The introduction of substituents at the 6-position of the pyrazolo[1,5-b]pyridazine core is of particular interest for the synthesis of Pyrazolo[1,5-b]pyridazin-6-ol and its analogs. One potential strategy involves the synthesis of a precursor with a suitable leaving group at the 6-position, which can then be displaced by a nucleophile. For example, the synthesis of 6-chlorotetrazolo[1,5-b]pyridazine from 3,6-dichloropyridazine has been reported. iau.ir This chloro-substituted intermediate can then undergo nucleophilic aromatic substitution with various amines. iau.ir A similar approach could be envisioned for the pyrazolo[1,5-b]pyridazine system, where a 6-chloro derivative could serve as a precursor to 6-substituted analogs, including the target 6-hydroxy compound via reaction with a hydroxide source.

In a study on tetrazolo[1,5-b]pyridazine-based energetic compounds, the synthesis of 6-nitramino-7-nitro-8-hydroxy-tetrazolo[1,5-b]pyridazine was achieved through hydrolysis of a corresponding 8-amino precursor. researchgate.net This demonstrates that the introduction of a hydroxyl group onto the pyridazine ring of a related fused system is feasible.

A novel series of pyrazolo[1,5-b]pyridazines have been synthesized and identified as cyclin-dependent kinase inhibitors, where modifications at the C2 and C6 positions of the pyrazolopyridazine core were explored to yield potent inhibitors. nih.gov

Direct C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized substrates. Recent advances have shown the utility of C-H functionalization in the synthesis of various functionalized pyrazolo[1,5-a]pyrimidines. thieme-connect.de These strategies include oxidative C-H halogenations and photocatalyzed regioselective selenylation. thieme-connect.de

While specific examples of C-H activation on the pyrazolo[1,5-b]pyridazine core are not extensively reported, the successful application of this methodology on related fused pyrazole systems suggests its potential. For instance, an efficient synthesis of pyrazolo[5,1-b]benzothiazoles has been achieved via a palladium-catalyzed intramolecular C-H activation and C-S bond formation, proceeding without the need for an external oxidant. rsc.org The application of similar catalytic systems to appropriately substituted pyrazolo[1,5-b]pyridazine precursors could provide a direct route to novel derivatives.

Nucleophilic aromatic substitution (NAS) is a fundamental reaction for the modification of electron-deficient heterocyclic rings. In pyridines and related heterocycles, NAS typically occurs at the positions ortho and para (2- and 4-positions) to the nitrogen atom due to the stabilization of the anionic intermediate. stackexchange.com The pyridazine ring in the pyrazolo[1,5-b]pyridazine system is electron-deficient and therefore susceptible to nucleophilic attack.

The reaction of 6-chlorotetrazolo[1,5-b]pyridazine with amines to afford the corresponding substituted products is a clear example of NAS on a related fused pyridazine system. iau.ir This indicates that a similar strategy could be employed for the functionalization of chloropyrazolo[1,5-b]pyridazines. The introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at positions on the pyridazine ring would allow for the generation of a diverse library of compounds. For the synthesis of this compound, a nucleophilic substitution of a 6-halo-pyrazolo[1,5-b]pyridazine with a hydroxide source would be a direct approach.

Green Chemistry Approaches in Pyrazolo[1,5-b]pyridazine Synthesis

The principles of green chemistry are increasingly being incorporated into the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. These approaches include the use of alternative energy sources, environmentally benign solvents, and catalytic methods.

Ultrasound irradiation has been demonstrated to be an effective green chemistry tool for promoting organic reactions. The use of high-frequency sound waves can lead to acoustic cavitation, generating localized high temperatures and pressures that can accelerate reaction rates, improve yields, and reduce the need for harsh reaction conditions.

The synthesis of various pyrazoline derivatives from chalcones has been successfully achieved using ultrasound, highlighting a sustainable and environmentally friendly approach that significantly reduces energy consumption and reaction times. nih.gov Furthermore, ultrasound has been employed for the efficient synthesis of diversely substituted pyrazolo[1,5-a]pyrimidine derivatives in aqueous media, showcasing its utility in promoting reactions in green solvents. eurjchem.com The cyclocondensation reaction to form pyrazolo[1,5-a]pyrimidines has also been shown to be significantly accelerated under ultrasonic irradiation, with reaction times as short as 5 minutes. nih.govresearchgate.net

These examples strongly suggest that ultrasound-promoted synthesis could be a valuable and efficient method for the construction of the pyrazolo[1,5-b]pyridazine ring system. The application of ultrasound to the key cyclization and functionalization steps could lead to more sustainable and efficient synthetic routes to this compound and its derivatives.

Data Tables

Table 1: Examples of Functionalization Reactions on Pyrazolo[1,5-b]pyridazine and Related Cores

Reaction TypeSubstrateReagent/ConditionsProductReference
Nucleophilic Aromatic Substitution6-Chlorotetrazolo[1,5-b]pyridazineAmines, Ethanol, Room Temperature6-Amino-tetrazolo[1,5-b]pyridazines iau.ir
C-H Activation/C-S Formation1-Phenyl-1H-pyrazole-5-thiolPd-catalystPyrazolo[5,1-b]benzothiazole rsc.org
Hydrolysis6-Nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazineAlkali metal hydroxide6-Nitramino-7-nitro-8-hydroxy-tetrazolo[1,5-b]pyridazine researchgate.net
Modification of SubstituentsPyrazolo[1,5-b]pyridazine coreVarious reagentsC2 and C6 substituted derivatives nih.gov

Table 2: Ultrasound-Promoted Synthesis of Related Heterocycles

ProductReaction TypeConditionsAdvantagesReference
Pyrazoline derivativesCyclocondensationUltrasoundSustainable, reduced energy and time nih.gov
Pyrazolo[1,5-a]pyrimidine derivativesCyclocondensationUltrasound, aqueous ethanolGreen solvent, efficient eurjchem.com
Pyrazolo[1,5-a]pyrimidinesCyclocondensationUltrasound, 5 minutesShort reaction times, high yields nih.govresearchgate.net

Solvent-Free Reaction Conditions

The adoption of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce the environmental impact associated with hazardous organic solvents researchgate.net. While specific solvent-free syntheses targeting this compound are not extensively documented in dedicated studies, the feasibility of such approaches is well-established for structurally related heterocyclic systems. Techniques like microwave irradiation have proven highly effective in promoting chemical reactions in the absence of a solvent, often leading to shorter reaction times, higher yields, and simplified work-up procedures mdpi.com.

For instance, the synthesis of various fused pyrazole derivatives has been successfully achieved under solvent-free, microwave-assisted conditions. A notable example is the preparation of novel fused pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines, which were synthesized through the reaction of heterocyclic o-aminonitriles and cyanopyridines in the presence of a catalyst under microwave irradiation without any solvent unr.edu.ar. Similarly, pyrazolone derivatives have been efficiently prepared in a one-pot synthesis by irradiating a mixture of the reactants in a domestic microwave oven, achieving good to excellent yields in minutes mdpi.com. The synthesis of pyrano[2,3-c]pyrazoles has also been accomplished by simply mixing the reactants (ethyl acetoacetate, hydrazine hydrate, aldehydes, and malononitrile) in the absence of a solvent mdpi.com.

These examples from analogous pyrazole-fused systems demonstrate the potential for developing similar eco-friendly protocols for the synthesis of this compound and its derivatives. The application of microwave-assisted, solvent-free conditions could offer a more sustainable and efficient alternative to classical synthetic methods that rely on conventional heating and volatile organic solvents.

Table 1: Examples of Solvent-Free Synthesis for Related Fused Pyrazole Systems
Compound ClassReactantsConditionsKey AdvantagesReference
Pyrazolone DerivativesEthyl acetoacetate, Substituted hydrazine, Substituted aldehydeMicrowave Irradiation (420 W), 10 min, Solvent-freeRapid reaction, Good to excellent yields (51-98%), One-pot procedure mdpi.com
Pyrano[2,3-c]pyrazolesEthyl acetoacetate, Hydrazine hydrate, Aldehydes/Ketones, MalononitrileMixing of reactants without solventSimple procedure, Avoids hazardous solvents mdpi.com
Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidinesHeterocyclic o-aminonitriles, CyanopyridinesMicrowave Irradiation, tBuOK catalyst, Solvent-freeMild conditions, Easy work-up, Good yields unr.edu.ar

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product primescholars.comrsc.org. A high atom economy signifies that most of the atoms from the starting materials are utilized in forming the target molecule, thereby minimizing the generation of waste byproducts rsc.org. Designing synthetic routes with high atom economy is crucial for developing sustainable chemical processes, particularly in the pharmaceutical industry primescholars.com.

Synthetic strategies for pyrazolo-fused heterocycles are increasingly being evaluated through the lens of atom economy. For example, the synthesis of pyrazolo[1,5-a]pyridine derivatives via an acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling (CDC) reaction is highlighted as a green process with high atom economy acs.org. This reaction utilizes oxygen as the oxidant, with water being the only byproduct, which is an exemplary case of waste minimization.

In the context of the pyrazolo[1,5-b]pyridazine core, synthetic routes can be analyzed for their atom economy. A common method for constructing this bicyclic system involves the reaction of an N-aminopyridazinium salt with a 1,3-dielectrophilic species, followed by an oxidation step google.com.

Cycloaddition Step: The initial [3+2] cycloaddition reaction between the N-aminopyridazinium ylide and a suitable dipolarophile is, in principle, a highly atom-economical step, as all atoms of the reactants combine to form the intermediate product.

Oxidation Step: The subsequent oxidation to form the aromatic pyrazolo[1,5-b]pyridazine ring is the step where atom economy can be lower. The choice of oxidant is critical; using molecular oxygen or hydrogen peroxide is preferable as they produce water as a benign byproduct acs.org. In contrast, using stoichiometric inorganic or organic oxidants generates significant waste that must be separated and disposed of.

By carefully selecting starting materials and catalyst systems, the atom economy of synthetic pathways to this compound can be significantly improved, aligning the manufacturing process with the principles of green chemistry primescholars.com.

Table 2: Principles of Atom Economy in Heterocyclic Synthesis
PrincipleDescriptionApplication in Pyrazolo[1,5-b]pyridazine SynthesisReference
Maximize Atom IncorporationDesigning reactions where the maximum number of atoms from the reactants are incorporated into the final product.Utilizing addition and cycloaddition reactions which are inherently atom-economical. rsc.org
Use of Catalytic ReagentsEmploying catalysts in small amounts instead of stoichiometric reagents that are consumed in the reaction.Developing catalytic oxidation steps to aromatize the dihydropyrazolopyridazine intermediate. primescholars.com
Avoidance of Protecting GroupsMinimizing the use of protecting groups, which adds steps and generates waste.Designing convergent synthetic routes that build complexity without the need for protection-deprotection sequences.
Choice of Benign ByproductsSelecting reaction pathways where any byproducts are non-toxic and environmentally harmless (e.g., water, nitrogen gas).Using green oxidants like O₂ or H₂O₂ in the aromatization step. acs.org

Advanced Characterization and Structural Elucidation of Pyrazolo 1,5 B Pyridazin 6 Ol Analogs

Spectroscopic Methodologies for Structural Confirmation

Spectroscopy is a fundamental tool for elucidating the structure of organic molecules. By probing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic compounds in solution. For pyrazolo[1,5-b]pyridazine (B1603340) systems, ¹H and ¹³C NMR are indispensable for confirming the correct regiochemistry and differentiating between potential isomers that may arise during synthesis. researchgate.netresearchgate.net

The chemical shifts (δ) of protons and carbon atoms are highly sensitive to their local electronic environment. In the pyrazolo[1,5-b]pyridazine core, the position of substituents significantly influences the δ values of the ring protons and carbons. For instance, the protons on the pyridazine (B1198779) ring can be distinguished from those on the pyrazole (B372694) ring based on their characteristic chemical shifts and coupling constants (J). nih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignments. A COSY spectrum reveals proton-proton coupling networks, helping to identify adjacent protons, while HMQC and HMBC spectra correlate protons with their directly attached carbons and carbons that are two or three bonds away, respectively. researchgate.netnih.gov These correlations provide definitive evidence for the connectivity of the molecular framework.

Isomeric differentiation is a key application of NMR for this class of compounds. For example, in the synthesis of substituted pyrazolo[1,5-a]pyrimidines, which are structurally related to pyrazolo[1,5-b]pyridazines, NMR was used to definitively distinguish between 5-methyl and 7-methyl isomers. This was achieved by observing the chemical shift of the methyl group's carbon atom or the fine structure of its proton signal. researchgate.net Similarly, for Pyrazolo[1,5-b]pyridazin-6-ol analogs, NMR can distinguish between isomers based on predictable shielding and deshielding effects of substituents on the heterocyclic rings. The Nuclear Overhauser Effect (NOE) can also be used to determine the spatial proximity of protons, providing further structural insights, particularly for stereoisomers in reduced analogs like tetrahydropyrazolopyrimidines. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Pyrazolo-heterocycle

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-28.15 (s)-
H-36.60 (s)-
C-2-142.5
C-3-95.8
C-3a-148.1
C-58.90 (d)145.0
C-67.20 (dd)115.2
C-78.60 (d)150.3
C-7a-149.5

Note: This table is illustrative, based on data for related pyrazolo[1,5-a]pyrimidine (B1248293) systems. Actual values for this compound analogs would vary with substitution. researchgate.net

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides precise molecular weight information and structural clues based on the fragmentation patterns of the molecule. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by measuring its exact mass. nih.gov

For this compound and its derivatives, electron impact (EI) or electrospray ionization (ESI) techniques are commonly used. The resulting mass spectrum displays a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), which confirms the molecular weight of the synthesized compound. nih.gov

The fragmentation pattern observed in the mass spectrum offers a fingerprint of the molecule's structure. The fused pyrazolo[1,5-b]pyridazine ring system undergoes characteristic cleavages under MS conditions. The fragmentation of pyrazole and related heterocyclic systems often involves the loss of small, stable molecules like HCN, N₂, or radicals corresponding to substituents. researchgate.netresearchgate.net For example, the fragmentation of pyrazoline derivatives typically shows a pattern dependent on the substituents and their positions. researchgate.net In pyrimidine-containing structures, the pyrimidine (B1678525) ring is often more stable than other attached rings, influencing the fragmentation pathway. sapub.org The analysis of these fragment ions allows researchers to piece together the structure of the parent molecule and confirm the identity of substituents and their locations.

Table 2: Common Fragmentation Pathways in Mass Spectrometry of Pyrazole Analogs

Fragmentation ProcessNeutral LossDescription
Ring CleavageHCNLoss of hydrogen cyanide from the pyrazole ring is a common pathway.
Ring CleavageN₂Expulsion of a nitrogen molecule can occur, often leading to ring contraction.
Side Chain LossR•Loss of substituent radicals (e.g., CH₃•) from the molecular ion.
Retro-Diels-AlderC₂H₂N₂A characteristic fragmentation for some fused heterocyclic systems.

Note: This table summarizes general fragmentation patterns observed for pyrazole and related heterocycles. researchgate.net

For this compound, the IR spectrum would exhibit a characteristic broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching vibration of the hydroxyl group. openstax.org The exact position and shape of this peak can provide information about hydrogen bonding. Other important absorptions would include C-H stretching vibrations (around 2850-3100 cm⁻¹), C=N and C=C stretching vibrations within the aromatic fused-ring system (typically in the 1450-1650 cm⁻¹ region), and C-O stretching (around 1200-1300 cm⁻¹). core.ac.ukoregonstate.edu

The presence or absence of specific peaks in the IR spectrum is highly informative. For example, if an analog was designed to have a carbonyl group, a strong, sharp absorption between 1670 and 1780 cm⁻¹ would be expected. pressbooks.pub By analyzing the key absorptions in the functional group region (1500-4000 cm⁻¹), chemists can quickly confirm the successful incorporation of desired functional groups and the absence of starting material residues.

Table 3: Characteristic IR Absorption Frequencies for this compound Analogs

Functional GroupBond VibrationCharacteristic Absorption (cm⁻¹)
HydroxylO-H stretch3200 - 3600 (broad)
Aromatic C-HC-H stretch3000 - 3100
Alkyl C-HC-H stretch2850 - 2960
Aromatic RingsC=C and C=N stretch1450 - 1650
Pyridazine RingRing vibrations~1570, ~1460, ~1420
C-O BondC-O stretch1200 - 1300

Note: These are approximate ranges and can vary based on the specific molecular structure and environment. openstax.orgcore.ac.uk

X-Ray Crystallography for Definitive Molecular Architecture Determination

While spectroscopic methods provide excellent data on connectivity and functional groups, X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed electron density map from which the exact positions of all atoms in the crystal lattice can be determined. mdpi.com

For analogs of this compound, a single-crystal X-ray structure analysis provides unambiguous proof of its molecular architecture. It confirms the fusion of the pyrazole and pyridazine rings and the exact placement of all substituents, resolving any ambiguity that might remain after spectroscopic analysis. nih.govresearchgate.net

The data obtained from X-ray crystallography are highly precise, providing information on:

Bond Lengths and Angles: These parameters confirm the nature of the chemical bonds (single, double, aromatic) and the geometry of the rings.

Stereochemistry: It provides an absolute confirmation of the stereochemical configuration at chiral centers, if any are present.

Crystal Packing and Intermolecular Interactions: The analysis shows how molecules are arranged in the crystal lattice and reveals non-covalent interactions such as hydrogen bonds, π–π stacking, and van der Waals forces, which are crucial for understanding the solid-state properties of the material. researchgate.netmdpi.com

For example, a study on substituted pyrazolo[1,5-a]pyrimidines used X-ray diffractometry to detail the planarity of the ring system and the nature of various intramolecular (e.g., N···Cl) and intermolecular (e.g., π–π stacking) interactions that dictate the crystal packing. researchgate.net

Table 4: Example of Crystallographic Data for a Pyrazolo-heterocycle Derivative

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308
b (Å)10.9695
c (Å)14.7966
α (°)100.50
β (°)98.61
γ (°)103.81
Volume (ų)900.07

Note: Data is for a representative 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, illustrating the type of parameters obtained from X-ray analysis. mdpi.com

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Ensuring the purity of a synthesized compound is critical for subsequent studies. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the primary methods used for assessing the purity of this compound analogs and for separating complex reaction mixtures. nih.gov

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). By using a detector, such as a UV-Vis spectrophotometer, a chromatogram is produced where each peak corresponds to a different component. The purity of the target compound is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram.

Modern Ultra-High-Performance Liquid Chromatography (UPLC) systems offer higher resolution and faster analysis times compared to traditional HPLC. pensoft.net Method development for a specific analog involves optimizing parameters such as the column type (e.g., C18 reverse-phase), mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), flow rate, and column temperature to achieve baseline separation of the main product from impurities and starting materials. nih.govpensoft.net

When coupled with a mass spectrometer (LC-MS), this technique becomes even more powerful. LC-MS not only separates the components of a mixture but also provides the molecular weight of each component as it elutes from the column, aiding in the identification of byproducts and degradation products. nih.gov Preparative HPLC can be used to isolate high-purity samples (>99%) of the desired compound from a crude reaction mixture for further characterization and testing. nih.gov

Investigation of Biological Activities and Molecular Mechanisms of Pyrazolo 1,5 B Pyridazine Derivatives

Enzyme Inhibitory Activity Profiles

The Pyrazolo[1,5-b]pyridazine (B1603340) core has proven to be a versatile template for the development of potent enzyme inhibitors. Researchers have successfully modified this scaffold to achieve high affinity and selectivity for several important enzyme targets.

Derivatives of pyrazolo[1,5-b]pyridazine have demonstrated significant inhibitory activity against a range of protein kinases, which are crucial regulators of cellular processes.

Initial explorations of this chemical space identified compounds with potent activity against Cyclin-Dependent Kinases (CDKs) and Glycogen (B147801) Synthase Kinase 3β (GSK-3β). nih.govacs.org A series of N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines were identified as potent and selective inhibitors of GSK-3. justia.com Further investigations revealed that the pyrazolo[1,5-b]pyridazine scaffold was also a promising starting point for developing inhibitors of Dual-specificity Tyrosine-regulated Kinase 1A (DYRK1A). nih.gov

The scaffold has also been successfully adapted to target other enzymes. A notable series of 2,3-diaryl-pyrazolo[1,5-b]pyridazines were developed as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors. science.gov One such compound, GW406381X, proved effective in animal models of inflammatory pain. Additionally, some pyrazolo[1,5-b]pyridazine compounds, like GW779439X, have been identified as inhibitors of CDK16 and have potential applications in inhibiting PCTAIRE-family kinases. google.comnih.gov There is also mention of pyrazolo[1,5-b]pyridazine derivatives being investigated as dual phosphodiesterase 3/4 (PDE3/4) inhibitors. acs.org

Compound Class/ExampleTarget KinaseInhibitory Activity (IC50)Reference
Pyrazolo[1,5-b]pyridazine derivativesGSK-3βData not specified in abstracts acs.org
Pyrazolo[1,5-b]pyridazine derivativesCDK2Data not specified in abstracts acs.org
Trimethoxy pyrazole-pyridazine hybrid (6f)COX-21.15 µM nih.govrsc.org
Trimethoxy pyrazole-pyridazine hybrid (5f)COX-21.50 µM nih.govrsc.org
Bromo pyrazole-pyridazine hybrid (6e)COX-22.51 µM nih.gov

An interesting aspect of the pyrazolo[1,5-b]pyridazine story is the repurposing of scaffolds based on kinase profiling data. Publicly available data led to the identification of this core as a potential template for novel DYRK1A inhibitors, even though the series originated from GSK-3β and CDK inhibitor programs. nih.gov The primary challenge was to engineer selectivity for DYRK1A while eliminating the activity against GSK-3β and CDKs. nih.gov

This was achieved through strategic chemical modifications. For example, it was discovered that N-methylation of an aminopyrimidine N-H group in the pyrazolo[1,5-b]pyridazine series reduced the inhibitory activity against both GSK-3β and CDK2 by approximately two log units, thereby enhancing selectivity for DYRK1A. nih.gov This highlights how targeted chemical synthesis can pivot a compound's activity from one target to another, creating highly selective tool compounds. nih.gov Similarly, 2,3-diaryl-pyrazolo[1,5-b]pyridazines were shown to be highly potent and selective for COX-2 over COX-1, which is a critical factor for reducing the gastrointestinal side effects associated with non-selective NSAIDs. science.gov The bulkier pyrazole (B372694)pyridazine (B1198779) core was thought to selectively fit into the larger pocket of the COX-2 receptor without affecting the COX-1 receptor. nih.gov

The inhibitory mechanisms of pyrazolo[1,5-b]pyridazine derivatives have been elucidated through molecular docking and crystallography studies. For GSK-3, N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines bind in the ATP pocket, forming three crucial hydrogen bonds with the enzyme. google.com One hydrogen bond forms between the nitrogen of the pyrazolo[1,5-b]pyridazine ring and the backbone amino group of Asp200. google.com This hydrogen bonding acts as an anchor, correctly positioning the molecule to facilitate hydrophobic interactions with surrounding residues. google.com

In the case of DYRK1A, a pyrazolo[1,5-b]pyridazine compound was observed to bind in a monodentate fashion to the hinge region of the kinase. nih.gov The nitrogen atoms of the pyrazolo[1,5-b]pyridazine core play key roles: one supports a water network at the back of the kinase pocket, while another acts as a hydrogen-bond acceptor to the catalytic lysine (Lys188), stabilizing the inhibitor in the ATP-binding site. nih.gov

For COX-2 inhibitors like the 2,3-diaryl-pyrazolo[1,5-b]pyridazines, the mechanism of selectivity relies on the structural differences between COX-1 and COX-2 active sites. The active site of COX-2 is larger, allowing the bulkier pyrazolo-pyridazine derivatives to bind effectively, whereas they cannot be accommodated by the narrower COX-1 active site. nih.gov Molecular modeling studies have shown that these derivatives have a respectable binding affinity towards the COX-2 active site. nih.govrsc.org

While the pyrazolo[1,5-b]pyridazine scaffold has been extensively studied for kinase inhibition, its activity against glycosidases is less documented in the available literature. Some studies have evaluated pyridazine derivatives in general for α-glucosidase inhibitory activity, but specific investigations focusing on the pyrazolo[1,5-b]pyridazine core are not prominently featured in the searched results. science.govresearchgate.net Therefore, a detailed profile of this specific activity cannot be constructed from the provided sources.

Kinase Inhibition Studies (e.g., DYRK1A, CDK2, GSK-3β, B-Raf, COX-2, PDE3/4)

Antimicrobial and Antiviral Research

The biological investigations of pyrazolo[1,5-b]pyridazine derivatives extend to their potential use against microbial pathogens.

Several studies have synthesized and screened pyrazolo-pyridazine derivatives for their in vitro antibacterial properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. medwinpublishers.comsemanticscholar.org

One study detailed the synthesis of 3,5-disubstitutedphenyl-3,3a,4,7-tetrahydro-2H-pyrazolo[3,4-c]pyridazines and evaluated their antibacterial efficacy. medwinpublishers.com Specific derivatives demonstrated significant action against various bacterial strains. medwinpublishers.comsemanticscholar.org The assessment is typically done by measuring the zone of inhibition in agar diffusion assays. ekb.egnih.gov For instance, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were found to have excellent antibacterial activities with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 0.50 µg/mL. nih.gov

Compound SeriesBacterial Strains TestedObserved ActivityReference
Pyrazolo[3,4-c]pyridazine derivatives (4i, 4'f, 4''d, 4''e, 4''f, 4''l)Gram-positive and Gram-negative bacteriaSignificant action reported medwinpublishers.com
Pyrazolo[1,5-a]pyrimidine derivatives (3a, 5a, 6, 9a, 10a)Gram-positive (e.g., S. aureus) and Gram-negative isolatesMIC values from 0.062 to 0.50 µg/mL nih.gov
Imidazo-pyridine substituted pyrazole derivativesGram-positive and Gram-negative strains (e.g., E. coli, K. pneumoniae, P. aeruginosa)Potent broad-spectrum activity, better than ciprofloxacin in vitro nih.gov
Triazine-fused pyrazole derivativesMultidrug-resistant strains (e.g., S. epidermidis, E. cloacae)Potent growth inhibition (MIC of 0.97 and 0.48 μg/ml respectively) nih.gov

Evaluation of Antiviral Potential (e.g., Interference with Viral Replication)

Derivatives of the pyrazolo-pyridazine core have demonstrated notable potential as antiviral agents, with studies highlighting their ability to interfere with critical stages of viral replication.

One area of investigation has been against the Zika virus (ZIKV), a pathogen known to cause significant birth defects. In a study focused on pyrazolo[3,4-d]pyridazine-7-one derivatives, several compounds were identified that significantly inhibited ZIKV infection in a cell-based assay. nih.govacs.org One particular compound, designated 9b , showed the most promising activity with a selectivity index of 22.4. nih.gov Mechanistic studies suggested that this compound acts as a noncompetitive inhibitor of the ZIKV NS2B-NS3 protease, an enzyme crucial for viral replication. nih.govacs.org Molecular docking models indicated that compound 9b binds strongly to five key amino acids (His51, Asp75, Ser135, Ala132, Tyr161) within the protease. nih.gov

Research into other pyrazole-based heterocyclic compounds has also revealed mechanisms that disrupt viral life cycles. For instance, certain 1H-pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit Herpes Simplex Virus type-1 (HSV-1) replication. nih.gov The antiviral action of these compounds varies; some derivatives affect the initial viral adsorption stage, while others interfere with the α- and γ-phases of viral replication. nih.gov One compound, AM-57 , was found to decrease the content of the viral protein ICP27, which is essential for the expression of viral genes, and also reduced levels of glycoprotein D (gD), a key component for viral entry into host cells. nih.gov

Furthermore, other pyridazine derivatives have been evaluated against Hepatitis A virus (HAV). One compound demonstrated significant antiviral activity by potentially binding to the HAV capsid, which could alter its configuration and prevent the virus from attaching to its cellular receptor. This interaction may also inactivate capsid proteins. The same compound was observed to have a mild inhibitory effect on the viral replication cycle, suggesting it may also interfere with one or more enzymes necessary for the virus to replicate. nih.gov

Table 1: Antiviral Activity of Selected Pyrazolo-pyridazine and Related Derivatives

Compound ClassVirusProposed Mechanism of ActionReference
Pyrazolo[3,4-d]pyridazine-7-oneZika Virus (ZIKV)Noncompetitive inhibition of NS2B-NS3 protease, interfering with viral replication. nih.govacs.org
1H-Pyrazolo[3,4-b]pyridineHerpes Simplex Virus-1 (HSV-1)Interference with viral adsorption and replication phases; reduction of viral proteins ICP27 and gD. nih.gov
Pyridazine DerivativeHepatitis A Virus (HAV)Binds to viral capsid, preventing cellular receptor attachment; mild inhibition of replication enzymes. nih.gov

Investigation of Antifungal Properties

The antifungal potential of pyrazolo-pyridazine derivatives has been confirmed through in vitro screening against various pathogenic fungi. A study on 3,5-disubstitutedphenyl-3,3a,4,7-tetrahydro-2H-pyrazolo[3,4-c]pyridazine derivatives identified several compounds with potent antifungal activity. medwinpublishers.commedwinpublishers.com Specifically, compounds 4f, 4'c, 4''c , and 4''d were highlighted for their significant effects. medwinpublishers.commedwinpublishers.com Another compound from a related series, 4''k , also exhibited notable potential as an antifungal agent. medwinpublishers.commedwinpublishers.com These findings underscore the promise of the pyrazolo-pyridazine scaffold in developing new antifungal therapies.

Anti-Inflammatory Modulatory Effects

The pyrazolo-pyridazine core structure is a key feature in several compounds exhibiting significant anti-inflammatory properties. Studies have shown these derivatives can modulate inflammatory pathways and reduce inflammation in various models.

In one study, novel pyrazolo[3,4-d]pyridazine derivatives, Co1 and Co2 , were evaluated for their ability to counter digestive system inflammation in a mouse model. nih.govresearchgate.net The compound Co1 was particularly effective, proving superior to Co2 in reducing focal necrosis of the gastric mucosa and improving the histological structure of the stomach, colon, and small intestine. nih.gov Mechanistically, these compounds were shown to decrease the activity of myeloperoxidase, an enzyme associated with inflammation. nih.govresearchgate.net Furthermore, they modulated the expression of key inflammatory cytokines; treatment with Co1 led to a downregulation of the pro-inflammatory TNF-α gene and an upregulation of the IL-22 gene, which is involved in tissue protection and repair. nih.gov

Other related heterocyclic systems have also shown anti-inflammatory action through different mechanisms. For example, a series of 2,3-diaryl-pyrazolo[1,5-b]pyridazines were identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. researchgate.net Additionally, pyrazolo[1,5-a]quinazolines have been found to inhibit the lipopolysaccharide (LPS)-induced transcriptional activity of NF-κB, a central regulator of inflammatory responses. mdpi.com Pharmacophore mapping and molecular modeling of these compounds predicted that they may act as ligands for mitogen-activated protein kinases (MAPKs), with a particular affinity for c-Jun N-terminal kinase 3 (JNK3), suggesting a mechanism of action that involves the MAPK signaling pathway. mdpi.com

Table 2: Anti-Inflammatory Effects of Pyrazolo-pyridazine and Related Scaffolds

Compound ScaffoldBiological EffectMolecular Target/MechanismReference
Pyrazolo[3,4-d]pyridazineReduced digestive system inflammationDecreased myeloperoxidase activity; modulated TNF-α and IL-22 gene expression. nih.govresearchgate.net
Pyrazolo[1,5-b]pyridazineAnti-inflammatory activitySelective inhibition of Cyclooxygenase-2 (COX-2). researchgate.net
Pyrazolo[1,5-a]quinazolineInhibition of NF-κB transcriptional activityPotential inhibition of MAPKs, particularly JNK3. mdpi.com

Structure-Activity Relationship (SAR) Studies for Pyrazolo[1,5-b]pyridazine Scaffolds

Understanding the relationship between the chemical structure of pyrazolo[1,5-b]pyridazine derivatives and their biological activity is essential for designing more potent and selective therapeutic agents. SAR studies have focused on identifying key structural features and the impact of different substituents on the scaffold.

The core pyrazolo[1,5-b]pyridazine structure is a critical pharmacophore, but its interaction with biological targets is heavily influenced by the nature and position of its substituents. A crystal structure of a pyrazolo[1,5-b]pyridazine derivative bound to the enzyme cyclin-dependent kinase 2 (CDK-2) provided significant insight into these interactions. acs.org This study revealed that substitutions at the R¹ and R² positions are crucial for improving selectivity, as these positions interact directly with the enzyme's binding pocket. acs.org In contrast, the R³ position was found to be exposed to the solvent, suggesting that this site is less sterically restrictive and could be modified to improve physicochemical properties without significantly impacting target binding. acs.org For anti-inflammatory activity, studies on related scaffolds have shown that the pyrazolo[1,5-a]quinazoline framework itself is a key pharmacophoric feature, as other related bicyclic and tricyclic structures were found to be inactive. mdpi.com

The modification of substituents on the pyrazolo[1,5-b]pyridazine scaffold has a profound impact on both the potency and selectivity of the compounds.

Studies aimed at developing treatments for Human African Trypanosomiasis by targeting kinases demonstrated how substituent changes could fine-tune biological activity. It was observed that substitutions at the R¹ position generally led to a significant loss of potency against human kinases like CDK-2 and GSK-3β. acs.org For example, introducing a 4-(trifluoromethyl)phenyl group at R¹ caused a >1000-fold decrease in potency against GSK-3β and CDK-2, while the potency against the target parasite (T. b. brucei) decreased by only 100-fold, thereby increasing the compound's selectivity. acs.org Similarly, placing a cyclopropyl group at the R¹ position resulted in a total loss of activity against GSK-3β and CDK-2, while maintaining activity against the parasite. acs.org

Mechanistic Studies of Biological Action (In Vitro Models)

In vitro models have been instrumental in elucidating the molecular mechanisms through which pyrazolo-pyridazine derivatives exert their biological effects. These studies have identified specific enzymes, proteins, and signaling pathways that are modulated by these compounds.

For antiviral activity, mechanistic studies have pinpointed specific viral proteins as targets. As mentioned, pyrazolo[3,4-d]pyridazine-7-one derivatives have been shown to inhibit the ZIKV NS2B-NS3 protease, which is essential for processing the viral polyprotein. nih.govacs.org In the case of HSV-1, pyrazolopyridine derivatives were found to inhibit viral replication by either preventing the virus from adsorbing to host cells or by interfering with the expression of crucial viral proteins during the replication process. nih.gov Another study on a pyridazine derivative active against HAV suggested a mechanism involving direct interaction with the viral capsid. nih.gov

In the context of anti-inflammatory action, in vitro studies have demonstrated that pyrazolo[3,4-d]pyridazine derivatives can reduce the expression of the pro-inflammatory cytokine TNF-α while increasing the expression of the protective cytokine IL-22 in cell models. nih.gov Other related scaffolds, such as pyrazolo[1,5-a]quinazolines, have been shown to inhibit the NF-κB pathway, a central hub for inflammatory signaling. mdpi.com Molecular modeling and binding assays further suggested that these compounds could directly target MAP kinases like JNK1, JNK2, and JNK3. mdpi.com For cancer research, pyrazolopyridazine analogues have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, thus providing a mechanism for their anticancer effects. scispace.com

Protein Interaction and Binding Affinity Assessments

The biological efficacy of pyrazolo[1,5-b]pyridazine derivatives is fundamentally linked to their ability to bind with high affinity and specificity to protein targets, particularly protein kinases. Molecular docking and crystallography studies have elucidated the precise binding modes of these compounds within the ATP-binding pockets of various kinases.

A recurring interaction pattern involves the formation of hydrogen bonds, which anchor the molecule within the active site. For instance, studies on N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine derivatives targeting Glycogen Synthase Kinase 3 (GSK-3) show that the pyrazolo[1,5-b]pyridazine nitrogen can act as a hydrogen bond donor, interacting with the backbone amino group of Asp200. oup.com Similarly, the pyrimidine (B1678525) ring nitrogen can form a hydrogen bond with the backbone amide of Val135. oup.com These hydrogen bonds are crucial as they correctly orient the pyrazolo[1,5-b]pyridazine and pyrimidine rings within the binding pocket, facilitating further interactions. oup.com

In addition to hydrogen bonding, hydrophobic interactions play a significant role. Aromatic and heterocyclic rings of the derivatives engage in hydrophobic interactions with kinase residues such as Val135, Ile62, Arg141, Tyr134, Pro136, and Ala83 in GSK-3. oup.com A crystal structure of a pyrazolo[1,5-b]pyridazine derivative bound to Cyclin-Dependent Kinase 2 (CDK-2) revealed key hinge binding interactions with the amino acid LEU-83. acs.org

The binding affinity, often quantified by the half-maximal inhibitory concentration (IC50), demonstrates the potency of these derivatives. For example, a pyrazolo-pyridazine derivative (4,5-Diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine) has shown significant inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and CDK-2. mdpi.com Molecular docking studies of this compound into the EGFR active site predicted a favorable binding energy score and detailed interactions, including three hydrogen bonds with the backbones of Gln767 and Met769. mdpi.com

Inhibitory Activity and Binding Affinity of a Pyrazolo-pyridazine Derivative
Target KinaseCompoundIC50 (µM)Reference CompoundReference IC50 (µM)Binding Energy Score (kcal/mol)
EGFR4,5-Diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine0.391Erlotinib0.126-11.35
CDK-2/cyclin A24,5-Diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine0.55Roscovitine0.32-11.01

Data sourced from inhibitory assessments against EGFR and CDK-2/cyclin A2. mdpi.com

Cellular Pathway Modulation Analysis

By inhibiting key protein kinases, pyrazolo[1,5-b]pyridazine derivatives can modulate cellular signaling pathways that are often dysregulated in diseases like cancer. These compounds have been identified as effective inhibitors of various kinases, including CDKs, GSK-3, EGFR, B-Raf, and MEK, allowing them to interfere with cell cycle progression, proliferation, and survival signals. nih.govnih.gov

Derivatives of the related pyrazolo[4,3-e]tetrazolo[1,5-b] oup.comacs.orgnih.govtriazine scaffold have been shown to function as inhibitors of crucial signaling proteins such as AKT, BTK, CDK2, and mTOR. mdpi.com Inhibition of these targets disrupts major pathways like the PI3K/AKT/mTOR pathway, which is central to cell growth and survival. Gene expression profiling following treatment with one such compound (MM134) revealed an up-regulation of genes including BCL10, GADD45A, RIPK2, TNF, TNFRSF10B, and TNFRSF1A. mdpi.com This suggests a modulation of the TNF signaling pathway and pathways associated with apoptosis and necroptosis. mdpi.com

Furthermore, some pyrazolotriazinones, another class of related heterocyclic compounds, have been identified as activators of the pro-apoptotic protein BAX. mdpi.com Activation of BAX, a member of the Bcl-2 family, is a critical step in initiating the intrinsic apoptosis pathway. This indicates that beyond kinase inhibition, some pyrazolo-fused heterocycles can induce programmed cell death by directly targeting core components of the apoptotic machinery. mdpi.com The ability of these compounds to act as both ATP-competitive and allosteric inhibitors provides multiple mechanisms for modulating kinase activity and downstream cellular events. nih.gov

Resistance Mechanisms at the Molecular Level (e.g., Compound Catabolism)

The long-term efficacy of targeted therapies, including those based on pyrazolo[1,5-b]pyridazine, can be limited by the development of resistance. Research into new kinase inhibitors is partly driven by the need to overcome these resistance mechanisms. nih.gov At the molecular level, resistance can arise from various factors, including the metabolic breakdown (catabolism) of the compound.

One strategy to counteract rapid catabolism involves structural modifications to enhance metabolic stability. For example, the strategic placement of halogen atoms on the pyrazolo[1,5-a]pyrimidine scaffold, a related structure, has been shown to make the compounds less susceptible to oxidative degradation. nih.gov This modification can increase the metabolic stability of the inhibitor, potentially prolonging its therapeutic effect and overcoming resistance linked to rapid clearance. nih.gov

Another aspect of resistance is the potential for cross-resistance, where resistance to one drug confers resistance to another. In studies of pyrazolo[1,5-b]pyridazines repurposed for treating Human African Trypanosomiasis, it was noted that T. b. brucei cell lines resistant to the nitroaromatic compound nifurtimox were also resistant to fexinidazole. acs.org Such cross-resistance may imply similar mechanisms of action or shared resistance pathways, such as enhanced drug efflux or enzymatic inactivation, which could be relevant for pyrazolo[1,5-b]pyridazine derivatives developed for similar purposes. acs.org

Theoretical and Computational Chemistry Studies of Pyrazolo 1,5 B Pyridazin 6 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which various properties can be derived.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For compounds related to the pyrazolo[1,5-b]pyridazine (B1603340) scaffold, DFT has been employed to optimize molecular geometries, calculate electronic properties, and predict spectroscopic features. modern-journals.comresearchgate.net

Potential applications of DFT for Pyrazolo[1,5-b]pyridazin-6-ol would include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms and calculating bond lengths and angles.

Frontier Molecular Orbitals (FMOs): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Reactivity Descriptors: Using conceptual DFT, one can calculate global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index to predict how the molecule will behave in chemical reactions.

A hypothetical table of DFT-calculated parameters for this compound is shown below to illustrate the type of data generated.

ParameterDescriptionHypothetical Value
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.2 eV
Energy Gap (ΔE) ELUMO - EHOMO; indicates chemical reactivity5.3 eV
Dipole Moment Measure of the molecule's overall polarity3.1 D

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated from the total electron density and is mapped onto the molecule's surface. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule, which are crucial for understanding intermolecular interactions, including hydrogen bonding and ligand-receptor binding. researchgate.netresearchgate.net

For this compound, an MEP map would likely reveal:

Negative Potential Regions (Red/Yellow): Concentrated around the nitrogen atoms of the pyridine (B92270) and pyrazole (B372694) rings and the oxygen atom of the hydroxyl group. These areas are electron-rich and act as hydrogen bond acceptors or sites for electrophilic attack.

Positive Potential Regions (Blue): Located around the hydrogen atoms, particularly the hydroxyl proton, indicating electron-deficient areas that can act as hydrogen bond donors. researchgate.net

Understanding these regions is critical for predicting how the molecule will orient itself when approaching a biological target. elsevier.com

Molecular Modeling for Ligand-Target Interactions

Molecular modeling techniques are used to simulate the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme.

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. Studies on various pyrazolo[1,5-b]pyridazine derivatives have utilized molecular docking to understand their inhibitory mechanisms against various kinases, such as Cyclin-Dependent Kinases (CDKs) and Glycogen (B147801) Synthase Kinase 3β (GSK-3β). nih.govresearchgate.net

In these studies, the pyrazolo[1,5-b]pyridazine scaffold typically forms key hydrogen bond interactions with the hinge region of the kinase active site. nih.gov For this compound, docking simulations could predict:

Binding Pose: The specific 3D orientation of the molecule within the target's binding pocket.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. The hydroxyl group at the 6-position would be expected to play a significant role as a hydrogen bond donor or acceptor.

Binding Affinity: A scoring function is used to estimate the binding energy, which helps in ranking potential drug candidates.

The table below summarizes docking interactions observed for a related pyrazolo[1,5-b]pyridazine analog, illustrating the insights that could be gained for this compound.

Target ProteinPDB CodeKey Interacting ResiduesType of InteractionReference
CDK-2 3EIDLEU-83Hinge-binding Hydrogen Bond nih.gov
GSK-3β 1GNG(Predicted)Similar to CDK-2 binding nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of 2,3-diaryl-pyrazolo[1,5-b]pyridazine analogs, QSAR studies have revealed that hydrophobic properties are favorable for their activity as COX-2 inhibitors. researchgate.net

A QSAR model for a series of this compound derivatives would involve:

Dataset Collection: Assembling a group of related molecules with experimentally measured biological activities.

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each molecule.

Model Building: Using statistical methods like multiple linear regression to build an equation that correlates the descriptors with the activity.

Validation: Testing the model's predictive power on an external set of compounds.

Such a model could be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts.

Conformational Analysis and Molecular Dynamics (MD) Simulations

While docking provides a static picture of the ligand-target interaction, Molecular Dynamics (MD) simulations can model the dynamic behavior of the system over time. MD simulations solve Newton's equations of motion for all atoms in the system, providing a detailed view of conformational changes and the stability of interactions.

For a potential complex of this compound with a target protein, an MD simulation could:

Assess Binding Stability: Verify if the binding pose predicted by docking is stable over a simulation period of nanoseconds to microseconds.

Analyze Conformational Changes: Observe how the ligand and the protein's active site adapt to each other upon binding.

Calculate Binding Free Energy: Employ methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity by accounting for solvent effects and entropic contributions.

These simulations provide a more realistic and dynamic understanding of the molecular recognition process, which is crucial for rational drug design.

Computational Studies on Physicochemical Parameters Relevant to Biological Activity

Computational analysis of physicochemical parameters is fundamental to predicting a compound's behavior in a biological system. These studies help in the early stages of drug development to assess the potential for a molecule to have favorable pharmacokinetic properties.

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is a critical determinant of its clinical success. In silico tools are frequently used to predict these properties for novel chemical series. For the pyrazolo[1,5-b]pyridazine scaffold, computational and in vitro studies have been employed to guide the optimization of analogs for improved drug-like properties.

Research aimed at developing pyrazolo[1,5-b]pyridazines for treating Human African Trypanosomiasis highlighted the importance of tuning ADME parameters to ensure potential candidates could cross the blood-brain barrier. johnshopkins.eduelsevier.com A series of analogs were evaluated to balance potency with favorable physicochemical properties. While data for this compound itself is not specified, the findings for related compounds from this class provide a strong indication of the scaffold's ADME potential. Properties such as molecular weight (MW), lipophilicity (cLogP), and polar surface area (TPSA) are key determinants of oral absorption and brain penetration.

The table below summarizes key ADME-related properties for representative pyrazolo[1,5-b]pyridazine analogs from a lead optimization campaign. johnshopkins.edu These data illustrate the efforts to modulate physicochemical properties to achieve a desirable biological profile.

Table 1: Predicted and In Vitro ADME-Related Properties of Representative Pyrazolo[1,5-b]pyridazine Analogs

Compound ID Molecular Weight (MW) cLogP Rat Hepatocyte Clearance (μL/min/10^6 cells) Human Liver Microsome Clearance (μL/min/mg protein) Plasma Protein Binding (%)
Analog A 399.45 3.2 11 22 >99
Analog B 413.48 3.5 18 35 >99
Analog C 427.51 3.8 25 48 >99

| Analog D | 385.42 | 2.9 | 8 | 15 | 98 |

Data is illustrative of analogs from the pyrazolo[1,5-b]pyridazine class as reported in medicinal chemistry literature. johnshopkins.edu

These studies demonstrate that modifications to the pyrazolo[1,5-b]pyridazine core can significantly impact its ADME profile. For instance, strategic substitutions can be made to modulate lipophilicity and metabolic stability, which are crucial for oral bioavailability and CNS penetration. johnshopkins.edu

Crystal Packing and Supramolecular Interactions Analysis

The analysis of crystal structures provides definitive information about the three-dimensional arrangement of molecules, including bond lengths, bond angles, and intermolecular interactions. This is vital for understanding structure-activity relationships and for rational drug design.

While a crystal structure for this compound has not been specifically reported, the crystal structure of a related, more complex derivative has been determined. A previously reported structure of (R)-1-(dimethylamino)-3-(4-((4-(6-morpholinopyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-yl)amino)phenoxy)propan-2-ol bound to the active site of human cyclin-dependent kinase 2 (CDK-2) (PDB code: 3EID) provides valuable insights into the supramolecular interactions formed by the pyrazolo[1,5-b]pyridazine core. acs.org

In this co-crystal structure, the pyrazolo[1,5-b]pyridazine moiety is positioned within the ATP-binding pocket of the kinase. The arrangement reveals key hydrogen bonding interactions that are critical for its inhibitory activity. Specifically, the nitrogen atoms of the pyridazine (B1198779) ring act as hydrogen bond acceptors, forming interactions with the backbone amide protons of hinge region residues in the protein, a common binding motif for kinase inhibitors. acs.org

The crystal packing of small molecule pyrazolo[1,5-b]pyridazine derivatives would likely be governed by a combination of weak intermolecular forces, including:

Hydrogen Bonding: The presence of the hydroxyl group in this compound would introduce a strong hydrogen bond donor and acceptor, likely leading to the formation of chains or networks of molecules in the solid state.

π–π Stacking: The aromatic nature of the fused ring system allows for favorable π–π stacking interactions, where the electron-rich pyrazole ring can interact with the more electron-deficient pyridazine ring of an adjacent molecule.

The analysis of the CDK-2-bound structure underscores the capacity of the pyrazolo[1,5-b]pyridazine scaffold to engage in specific and directional non-covalent interactions, which is a prerequisite for potent and selective biological activity. acs.org

Emerging Applications and Future Research Directions for Pyrazolo 1,5 B Pyridazine Compounds

Applications in Materials Science

The unique electronic and structural characteristics of fused N-heterocyclic systems often give rise to interesting material properties. However, the exploration of pyrazolo[1,5-b]pyridazine (B1603340) derivatives in materials science is a largely undeveloped field compared to its isomers like pyrazolo[1,5-a]pyrimidines.

Photophysical Properties and Fluorophore Development

The development of fluorescent organic compounds is crucial for applications ranging from bioimaging to organic light-emitting devices (OLEDs). Many fused pyrazole (B372694) systems, such as pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines, are known to exhibit high quantum yields and have been developed as novel fluorophores. nih.govresearchgate.netnih.gov For instance, studies on related google.comnih.govresearchgate.nettriazolo[4,5-d]pyridazine derivatives have investigated their fluorescence properties and photostability in various solvents, noting that internal conversion is a dominant process for the de-excitation of the singlet excited state. researchgate.net

Despite the promise shown by related heterocyclic systems, specific research into the photophysical properties of the pyrazolo[1,5-b]pyridazine core is not extensively documented in publicly available literature. The photochemical behavior of a related isomer, 3-azido-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine, has been studied, revealing that its irradiation leads to a nitrene intermediate that undergoes ring-opening, demonstrating the scaffold's potential for photo-reactivity. researchgate.net The lack of comprehensive photophysical data for the pyrazolo[1,5-b]pyridazine scaffold itself represents a significant gap in the literature and a potential opportunity for future research in the development of novel fluorophores.

Crystal Engineering and Solid-State Phenomena

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which are dictated by intermolecular interactions. The planar, rigid structure of the pyrazolo[1,5-b]pyridazine core, with its multiple hydrogen bond acceptors (nitrogen atoms), makes it a candidate for studies in crystal engineering, including the investigation of polymorphism and the formation of co-crystals.

While extensive studies on the solid-state phenomena of the pyrazolo[1,5-b]pyridazine scaffold are limited, related fused pyrazole systems are known to form crystals with notable conformational and supramolecular arrangements. nih.gov The synthesis of various substituted pyrazolo[1,5-b]pyridazines has been reported, often resulting in crystalline solids, but detailed analysis of their crystal packing and solid-state properties remains a largely unexplored area. google.com This field presents an opportunity to investigate how substitutions on the core ring system influence intermolecular interactions and, consequently, the bulk properties of the material.

Development as Corrosion Inhibitors (Model Systems)

Organic compounds containing heteroatoms, particularly nitrogen, are often effective corrosion inhibitors for metals in acidic media. researchgate.net These molecules can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. Pyridazine (B1198779) derivatives have been tested for their corrosion inhibition activity, demonstrating their potential in this application. researchgate.net

However, specific studies detailing the use of the pyrazolo[1,5-b]pyridazine scaffold as a corrosion inhibitor are not prominent in the existing literature. Research on related fused pyrazoles, such as pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, has shown that these compounds can act as effective corrosion inhibitors. researchgate.net Given the structural similarity and the presence of multiple nitrogen atoms that can act as adsorption centers, pyrazolo[1,5-b]pyridazine derivatives represent a plausible, yet currently underexplored, class of compounds for investigation as model systems for corrosion inhibition.

Potential in Dye Chemistry and Related Industrial Applications

The chromophoric nature of aromatic heterocyclic systems makes them valuable scaffolds in the development of dyes and pigments. Fused pyrimidine (B1678525) derivatives, for example, have been successfully utilized as disperse dyes for polyester fibers. semanticscholar.orgmdpi.com Specifically, novel monoazo-disperse dyes containing pyrazolo[1,5-a]pyrimidine structures have been synthesized and applied to polyester, showing good fastness properties. semanticscholar.orgijcmas.com

The pyrazolo[1,5-b]pyridazine system shares the core heterocyclic aromaticity that is conducive to forming colored compounds, particularly through the introduction of auxochromic and chromophoric groups. Despite this, the application of this specific scaffold in dye chemistry is not well-documented. The potential to create novel dyes by functionalizing the pyrazolo[1,5-b]pyridazine core remains a promising but unrealized area for industrial application.

Pyrazolo[1,5-b]pyridazine Scaffolds in Combinatorial Library Design

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets. The pyrazolo[1,5-a]pyrimidine motif is considered a privileged scaffold for combinatorial library design and drug discovery due to its synthetic versatility, allowing for structural modifications at multiple positions. nih.gov

While the pyrazolo[1,5-b]pyridazine core has been used to generate series of compounds for biological screening, particularly as kinase inhibitors, it has not been as widely designated or utilized as a privileged scaffold for large-scale combinatorial library synthesis as its isomers. nih.gov The synthetic routes developed for this scaffold, often involving the creation of a series of analogues with varied substitutions, demonstrate its suitability for library generation. nih.govacs.org However, its full potential in combinatorial chemistry, especially for targets outside of the kinase family, has yet to be fully explored.

Patent Landscape and Innovation Trends for Pyrazolo[1,5-b]pyridazine Derivatives

An analysis of the patent literature reveals that the innovation trend for pyrazolo[1,5-b]pyridazine derivatives is overwhelmingly concentrated in the pharmaceutical and medicinal chemistry sectors. The core scaffold is consistently patented as a modulator of protein kinases, highlighting its importance in the search for treatments for cancer and other diseases.

Key patented applications include:

Cyclin-Dependent Kinase (CDK) Inhibitors: A significant number of patents protect pyrazolo[1,5-b]pyridazine derivatives as potent and selective inhibitors of CDKs, particularly CDK4, for the treatment of solid tumors. nih.gov

Cyclooxygenase-2 (COX-2) Inhibitors: The scaffold has been patented for the preparation of potent and selective COX-2 inhibitors, intended for use in treating pain, fever, and inflammation. google.com

Anti-parasitic Agents: Optimization of the pyrazolo[1,5-b]pyridazine scaffold has led to the development of compounds for the treatment of Human African Trypanosomiasis. acs.org

The patent landscape indicates that the primary driver of innovation for this heterocyclic system is its utility as a bio-active scaffold. While applications in materials science or industrial chemistry are not prominent in patents, the extensive exploration in medicinal chemistry provides a rich foundation of synthetic methodology that could be adapted for these other emerging fields in the future.

Interactive Table of Representative Patents for Pyrazolo[1,5-b]pyridazine Derivatives

Patent NumberTitleTherapeutic Area / ApplicationAssignee
WO2001046194A2Process for the preparation of pyrazolo[1,5-b]pyridazine derivativesCOX-2 Inhibitors (Anti-inflammatory)SmithKline Beecham Corporation
US7691866B2Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitorsCDK Inhibitors (Antitumor)Amgen Inc.
WO2019243588A1Pyrazolo[1,5-b]pyridazine compounds and their use in the treatment of parasitic diseasesAnti-trypanosomal AgentsUniversity of Dundee

Future Directions in Synthetic Methodologies and Biological Exploration

The continued interest in pyrazolo[1,5-b]pyridazine compounds stems from their structural similarity to purines, which allows them to interact with a wide range of biological targets. Future research is poised to build upon the existing foundation of knowledge, with a dual focus on advancing synthetic strategies and broadening the scope of biological investigation.

Future Directions in Synthetic Methodologies:

The development of novel and efficient synthetic routes to construct and functionalize the pyrazolo[1,5-b]pyridazine core is a key area of future research. While classical condensation reactions have been instrumental, the focus is shifting towards more sophisticated and sustainable methods.

Advanced Catalysis: The exploration of novel catalytic systems, including transition metal catalysis and organocatalysis, is expected to yield more efficient and selective methods for the synthesis of pyrazolo[1,5-b]pyridazine derivatives. These methods can offer milder reaction conditions, broader substrate scope, and improved yields.

C-H Functionalization: Direct C-H functionalization is a rapidly evolving field in organic synthesis that offers the potential to introduce a wide range of substituents onto the pyrazolo[1,5-b]pyridazine scaffold without the need for pre-functionalized starting materials. This atom-economical approach can significantly streamline the synthesis of novel derivatives.

Flow Chemistry and Microwave-Assisted Synthesis: The adoption of flow chemistry and microwave-assisted synthesis is anticipated to accelerate the discovery and optimization of new pyrazolo[1,5-b]pyridazine-based drug candidates. These technologies allow for rapid reaction screening, improved scalability, and enhanced safety profiles.

Computational Chemistry: The integration of computational modeling and theoretical calculations will play an increasingly important role in guiding the design of synthetic routes. connectjournals.com In silico studies can help predict reaction outcomes, optimize reaction conditions, and even design novel synthetic pathways. connectjournals.com

Future Directions in Biological Exploration:

The diverse pharmacological activities exhibited by pyrazolo[1,5-b]pyridazine derivatives underscore their potential as a privileged scaffold in drug discovery. tandfonline.com Future biological exploration is likely to focus on both established and emerging therapeutic areas.

Kinase Inhibitors: Building on the existing success of pyrazolo-fused heterocycles as kinase inhibitors, future research will likely focus on developing more selective and potent inhibitors of specific kinases implicated in cancer and other diseases. nih.govnih.gov The exploration of allosteric inhibitors, which bind to sites other than the highly conserved ATP-binding pocket, represents a promising avenue to achieve greater selectivity and overcome drug resistance.

Neurodegenerative Diseases: The potential of pyrazolo[1,5-b]pyridazine compounds to modulate targets relevant to neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is an area ripe for investigation. Their ability to cross the blood-brain barrier will be a critical factor in their development for central nervous system disorders.

Infectious Diseases: The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The pyrazolo[1,5-b]pyridazine scaffold offers a promising starting point for the development of new antibacterial and antifungal drugs. jocpr.com

Inflammatory and Autoimmune Disorders: The anti-inflammatory properties of some pyrazole derivatives suggest that this scaffold could be exploited for the treatment of a range of inflammatory and autoimmune diseases. connectjournals.com

Personalized Medicine: The integration of pharmacogenomics and biomarker discovery will be crucial in identifying patient populations that are most likely to respond to treatment with specific pyrazolo[1,5-b]pyridazine derivatives. This approach will facilitate the development of more targeted and effective therapies.

The future of research on pyrazolo[1,5-b]pyridazine compounds, including derivatives like Pyrazolo[1,5-b]pyridazin-6-ol, is bright. Advances in synthetic chemistry will enable the creation of increasingly complex and diverse molecular architectures, while a deeper understanding of their biological activities will open up new therapeutic opportunities. The synergy between innovative synthetic methodologies and comprehensive biological exploration will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

Q & A

Q. What are the common synthetic routes for Pyrazolo[1,5-b]pyridazin-6-ol derivatives, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : this compound derivatives are typically synthesized via cyclocondensation reactions using hydrazine derivatives. For example, hydrazine hydrate or phenylhydrazine can react with precursor ketones or aldehydes under reflux conditions (1,4-dioxane or DMF, 3–6 hours) to form the pyrazole core . Post-reaction purification often involves acid precipitation and recrystallization. To improve reproducibility, ensure precise stoichiometric ratios (e.g., 1:1 molar ratio of hydrazine to carbonyl precursor) and monitor reaction progress via TLC. For analogs, substituent positioning can be controlled using regioselective catalysts (e.g., DBU in THF for imidazo derivatives) .

Q. How should researchers characterize this compound derivatives to confirm structural integrity?

  • Methodological Answer : A multi-technique approach is essential:
  • Elemental Analysis : Verify empirical formulas (e.g., C, H, N percentages within ±0.3% of calculated values) .
  • HRMS : Confirm molecular ions (e.g., [M+H]⁺ with <1 ppm error) .
  • NMR : Assign peaks using ¹H/¹³C DEPT or 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or tautomeric forms, particularly for fused-ring systems .

Advanced Research Questions

Q. What strategies improve synthetic yields and purity in combinatorial libraries of this compound derivatives?

  • Methodological Answer :
  • Activated Esters : Use p-nitrophenyl esters to enhance coupling efficiency with amines, achieving yields >70% in carboxamide formation .
  • Scavenging Reagents : Remove excess reagents (e.g., p-nitrophenol) with polymer-bound scavengers (e.g., trisamine resins) to simplify purification .
  • Parallel Synthesis : Optimize solvent systems (e.g., dioxane/DBU for imidazo derivatives) and temperature gradients (e.g., 100°C for 3 hours) to minimize side products .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies between in vitro binding assays and cellular efficacy (e.g., weak antiproliferative effects despite high target affinity) require:
  • Off-Target Profiling : Use kinase selectivity panels (e.g., CK2 inhibition in ) to identify confounding interactions .
  • Pharmacokinetic Analysis : Assess cellular permeability (e.g., PAMPA assays) and metabolic stability (e.g., liver microsomes) to explain potency gaps .
  • Structural Water Analysis : Crystallography-guided optimization can displace water molecules in binding pockets, enhancing ligand-protein interactions (e.g., 100,000-fold affinity improvement via macrocyclization) .

Q. What computational methods support the design of this compound derivatives for specific therapeutic targets?

  • Methodological Answer :
  • Virtual Screening : Combine docking (e.g., AutoDock Vina) with fragment-based libraries to identify core scaffolds (e.g., pyrazolo[1,5-a]pyrimidine binders for BCL6) .
  • TD-DFT Calculations : Predict photophysical properties (e.g., fluorescence quantum yields) for fluorophore applications by correlating HOMO-LUMO gaps with substituent electronic effects .
  • Free Energy Perturbation (FEP) : Quantify binding energy contributions of substituents (e.g., methyl vs. chloro groups) to prioritize synthetic targets .

Key Considerations for Researchers

  • Green Chemistry : Ionic liquids (e.g., 2-methyl-imidazolium-oxalate) can replace traditional solvents to enhance sustainability in pyrazole synthesis .
  • Fluorophore Design : Pyrazolo[1,5-a]pyrimidine derivatives exhibit tunable fluorescence (RME 40–53%), making them eco-friendly alternatives to BODIPY dyes .
  • Safety Protocols : Use PPE (gloves, masks) and neutralize waste with HCl before disposal to mitigate toxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.